METHYL 3-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE
Description
“Methyl 3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy]benzoate” is a compound that contains a morpholine nucleus . Morpholine is an organic chemical compound containing nitrogen and oxygen heterocyclic six-membered ring and is considered an important building block in the field of medicinal chemistry . Morpholine derivatives are essential in the drug discovery process and stimulate research in a broad spectrum of biological activity study .
Synthesis Analysis
The synthesis of similar compounds involves the replacement of chloride ions in cyanuric chloride to give several variants of 1,3,5-triazine derivatives . The reaction mixture is typically refluxed for several hours . Using microwave irradiation can give the desired products in less time, with good yield and higher purity .Molecular Structure Analysis
The molecular structure of “methyl 3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy]benzoate” is based on structures generated from information available in databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “methyl 3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy]benzoate” and similar compounds typically involve the replacement of chloride ions in cyanuric chloride .Properties
IUPAC Name |
methyl 3-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O5/c1-26-16(25)14-3-2-4-15(13-14)29-19-21-17(23-5-9-27-10-6-23)20-18(22-19)24-7-11-28-12-8-24/h2-4,13H,5-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHLRQLIBLVFFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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